Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate

Tetrazole regioisomerism Dipole moment Electronic structure

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (CAS 21054-65-9) is a 2,5-disubstituted tetrazole derivative with molecular formula C₁₁H₁₂N₄O₂ and molecular weight 232.24 g/mol. The compound features a 5-phenyl-2H-tetrazole core N-alkylated at the 2-position with an ethyl acetate moiety, classifying it among the 2H-tetrazole regioisomer series.

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
CAS No. 21054-65-9
Cat. No. B1296940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate
CAS21054-65-9
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1N=C(N=N1)C2=CC=CC=C2
InChIInChI=1S/C11H12N4O2/c1-2-17-10(16)8-15-13-11(12-14-15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyBHAJMSNEZPPNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (CAS 21054-65-9): Compound Identity and Core Structural Features for Procurement Evaluation


Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (CAS 21054-65-9) is a 2,5-disubstituted tetrazole derivative with molecular formula C₁₁H₁₂N₄O₂ and molecular weight 232.24 g/mol . The compound features a 5-phenyl-2H-tetrazole core N-alkylated at the 2-position with an ethyl acetate moiety, classifying it among the 2H-tetrazole regioisomer series. It is a white crystalline solid with a reported melting point of 83–85 °C, density of 1.28 g/cm³, and boiling point of 394.2 °C at 760 mmHg . The compound is primarily employed as a synthetic building block in medicinal chemistry and heterocyclic synthesis, serving as a precursor to acetohydrazides, acetyl chlorides, and amides for constructing biologically active tetrazole-containing libraries [1].

Why 2H-Tetrazole Regioisomers and Ester Variants Cannot Be Interchanged: The Case for Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (CAS 21054-65-9)


Tetrazole derivatives bearing identical atomic compositions can exhibit profoundly different physicochemical and reactivity profiles depending on the regioisomeric attachment point (N1 vs. N2) and the ester moiety (ethyl vs. methyl vs. free acid). The 2,5-disubstituted (2H-tetrazole) scaffold of ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate confers lower polarity, higher gas-phase stability, and distinct electronic character compared to its 1,5-disubstituted (1H-tetrazole) regioisomer [1]. The ethyl ester functionality additionally provides a specific lipophilicity window, hydrolytic stability profile, and aminolysis reactivity that differ from both the free acid and the methyl ester analogs [2]. These differences are not cosmetic; they directly govern which downstream synthetic transformations are accessible (e.g., aminolysis to primary amides, hydrazinolysis to acetohydrazides, and hydrolysis-chlorination to acetyl chloride) and dictate solubility, membrane permeability, and metabolic stability in biological contexts. Substituting this compound with a close analog without verifying the specific regioisomeric identity and ester form risks altering reaction kinetics, product purity, and biological readouts.

Quantitative Differentiation Evidence: Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate vs. Closest Analogs and Regioisomers


Regioisomeric Polarity: 2,5-Disubstituted (2H) Tetrazole Exhibits 2.33-Fold Lower Dipole Moment Than 1,5-Disubstituted (1H) Regioisomer

The 2,5-disubstituted tetrazole scaffold that defines ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate possesses intrinsically lower molecular polarity than its 1,5-disubstituted regioisomer. Using the closest methyl-capped model compounds, 2-methyl-5-phenyltetrazole (μ = 2.52 D) exhibits a dipole moment 2.33-fold lower than 1-methyl-5-phenyltetrazole (μ = 5.88 D), as determined by experimental dipole moment measurements [1]. This polarity difference arises from the distinct electron density distribution in the tetrazole ring: 1-substituted tetrazoles concentrate electron density differently, making them considerably more electron-withdrawing and more polar than their 2-substituted counterparts [2]. For the ethyl ester target compound, this translates to lower stationary-phase retention in reversed-phase chromatography, distinct solubility behavior in organic solvents, and altered hydrogen-bond acceptor capacity compared to the 1H-tetrazole regioisomer (e.g., ethyl (1-phenyl-1H-tetrazol-5-yl)acetate, CAS 102877-88-3).

Tetrazole regioisomerism Dipole moment Electronic structure

Lipophilicity Advantage: Ethyl Ester (LogP 2.15) Shows ΔLogP +0.44 Over the Free Acid Form (LogP 1.71) for Superior Organic-Phase Partitioning

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate possesses a calculated partition coefficient (LogP) of 2.15, as determined by the JChem algorithm [1]. This is 0.44 LogP units higher than the corresponding free acid, 2-(5-phenyl-2H-tetrazol-2-yl)acetic acid (CAS 21743-68-0), which has a reported calculated LogP of 1.71 . In practical terms, a ΔLogP of 0.44 corresponds to an approximately 2.75-fold greater partitioning into an organic (lipophilic) phase for the ethyl ester relative to the acid at equilibrium. This lipophilicity window places the ethyl ester in a favorable range for synthetic transformations in organic media (e.g., acylation, hydrazinolysis, aminolysis) where the free acid would require activation or suffer from poor solubility. The ethyl ester's LogP of 2.15 also implies moderate blood–brain barrier permeability potential, whereas the more polar free acid (LogP 1.71) and the even more hydrophilic 1H-tetrazole regioisomers would exhibit restricted passive membrane diffusion.

Lipophilicity LogP Ester vs acid

Acid Strength of Derived Carboxylic Acid: 5-Phenyltetrazol-2-ylacetic Acid (pKa 3.12) Is a Stronger Acid Than the Corresponding Ditetrazole (pKa 3.27), Informing Salt Formation and Ionization State

The carboxylic acid directly derived from hydrolysis of ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate—namely 5-phenyltetrazol-2-ylacetic acid—exhibits a pKa of 3.12, which is 0.15 pKa units lower (i.e., stronger acidity) than the corresponding ditetrazole analog (pKa 3.27) [1]. This quantitative acidity difference, although modest, indicates that the (2H-tetrazol-2-yl)acetic acid scaffold is a measurably stronger proton donor than the bis-tetrazole comparator. For the ethyl ester prodrug or precursor form, this pKa value dictates the ionization state of the hydrolyzed metabolite under physiological conditions (pH 7.4): the carboxylate anion predominates, with implications for aqueous solubility of the hydrolyzed product and potential receptor interactions if the carboxylate serves as a tetrazole bioisostere mimetic. This differentiates the compound from non-tetrazole arylacetic acid esters and from 1H-tetrazole regioisomeric acids, which may exhibit different pKa values due to altered electronic environments.

pKa Acid strength Ionization state

Aminolysis Reactivity: Ethyl Ester Serves as a Competitive Substrate for Primary Amide Synthesis, with Reaction Efficiency Governed by Amine Basicity

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate has been explicitly validated as a substrate for aminolysis leading to primary tetrazolylacetamides [1]. The study by Putis et al. demonstrated that the efficiency of aminolysis by primary amines is quantitatively linked to the basicity of the attacking amine: highly basic primary amines display higher reactivity independent of steric structure, whereas reaction with secondary amines proceeds ambiguously [1]. This behavior is significant because not all tetrazole esters undergo clean aminolysis; the 2H-tetrazole regioisomeric scaffold's reduced electron-withdrawing character (relative to 1H-tetrazole analogs) favors nucleophilic attack at the ester carbonyl without competing tetrazole ring-opening side reactions. In contrast, the corresponding free acid would require pre-activation (e.g., via acid chloride formation) for amide bond construction, adding a synthetic step. The methyl ester analog (CAS 25828-29-9) reacts similarly with hydrazine (95% yield to acetohydrazide in methanol) [2], but the ethyl ester offers a distinct balance of reactivity and crystallinity for isolation of intermediates.

Aminolysis Primary amide synthesis Structure–reactivity

Thermodynamic Stability: 2,5-Disubstituted (2H) Tetrazoles Are Calculated to Be More Stable Than 1,5-Disubstituted (1H) Isomers in the Gas Phase, Consistent with Experimental Thermochemical Data

Nonempirical quantum-chemical calculations at the MP2/6-31G*//HF/6-31G* level consistently demonstrate that 2-substituted tetrazole isomers are more stable in the gas phase than their 1-substituted counterparts, in agreement with experimental thermochemical measurements [1]. Complementary semiempirical and DFT studies confirm that the enthalpy of formation for 2H-tetrazole isomers is lower (more negative) than for the corresponding 1H-isomers, with carbanions derived from 1-substituted tetrazoles estimated to be 61–77 kJ/mol more stable than those from 2-substituted isomers—indicating greater thermodynamic stability of the neutral 2-substituted form [2]. For ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, this translates to lower inherent ring strain, reduced susceptibility to thermal ring-opening decomposition, and greater resistance to nucleophilic attack at the tetrazole ring compared to the 1,5-disubstituted regioisomer (e.g., ethyl (1-phenyl-1H-tetrazol-5-yl)acetate). This stability advantage is practically relevant for reactions conducted at elevated temperatures in polar aprotic solvents.

Isomer stability Quantum chemistry Thermochemistry

Synthetic Precursor Utility: The Ethyl Ester Is the Direct Precursor to 5-Phenyltetrazol-2-ylacetyl Chloride, a Key Reagent for Non-Annulated Polynuclear Tetrazoles with Antidiabetic Potential

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate serves as the gateway intermediate for generating 5-phenyltetrazol-2-ylacetyl chloride via ester hydrolysis to the acid (pKa 3.12) followed by chlorination [1]. This acetyl chloride derivative has been recently established as a key reagent for the synthesis of non-annulated polynuclear tetrazole-containing compounds with demonstrated potential antidiabetic activity [1]. The ethyl ester is specifically preferred over the methyl ester for this sequence because the intermediate acid crystallizes more readily after saponification, and the ethyl ester's higher boiling point (394 °C) provides a wider thermal processing window during solvent removal. Furthermore, the ethyl ester is the direct substrate for hydrazinolysis to yield 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide, which serves as the central building block for oxadiazole-tetrazole hybrids with confirmed in vitro anti-osteoclastogenic activity [2]. Substituting the methyl ester or the free acid would require altered stoichiometry, different workup protocols, and may lead to lower overall yields in these validated synthetic routes.

Acetyl chloride precursor Antidiabetic Polynuclear tetrazoles

Highest-Confidence Application Scenarios for Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate Based on Validated Quantitative Evidence


Primary Amide Library Synthesis via Direct Aminolysis for Medicinal Chemistry SAR Programs

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is the preferred starting material for synthesizing focused libraries of 5-phenyltetrazol-2-ylacetamide derivatives via direct aminolysis with primary amines. The established structure–reactivity relationship—where highly basic primary amines react efficiently regardless of steric bulk [1]—enables predictable, high-throughput parallel synthesis of amide congeners. Unlike the free acid (which requires pre-activation via acetyl chloride) or the 1H-tetrazole regioisomer (which introduces different electronic and polarity profiles), the 2H-tetrazole ethyl ester provides a direct, one-step amidation route with a validated reactivity hierarchy based on amine pKaₐ. This is directly applicable to medicinal chemistry campaigns exploring tetrazole-based carboxylic acid bioisosteres, where the amide linkage serves as a metabolically stable connector between the tetrazole pharmacophore and diverse recognition elements.

Synthesis of Non-Annulated Polynuclear Tetrazole-Containing Antidiabetic Candidates via the Acetyl Chloride Intermediate

The validated synthetic route proceeding from ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate through hydrolysis to 5-phenyltetrazol-2-ylacetic acid (pKa 3.12) [1] and subsequent chlorination to 5-phenyltetrazol-2-ylacetyl chloride [2] provides access to a structurally defined class of non-annulated polynuclear tetrazoles with demonstrated potential antidiabetic activity. The ethyl ester's favorable lipophilicity (LogP 2.15) facilitates clean extraction and purification of the intermediate acid, while the 2H-tetrazole scaffold's thermodynamic stability reduces side reactions during the chlorination step. Investigators pursuing tetrazole-based antidiabetic agents should procure this specific ester form to replicate the published route without deviation, as alteration of the ester (to methyl) or regioisomer (to 1H) would introduce undocumented variability into the synthetic sequence.

Acetohydrazide-Derived Oxadiazole Hybrid Synthesis for Osteoclast Differentiation Inhibition

The ethyl ester undergoes direct hydrazinolysis with hydrazine hydrate to afford 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide, the validated key intermediate for synthesizing oxadiazole–tetrazole hybrid compounds (5a–k series) that inhibit osteoclast differentiation in cell-based assays [1]. The ethyl ester's LogP of 2.15 and crystalline nature (mp 83–85 °C) facilitate isolation and purification of the acetohydrazide intermediate without chromatographic intervention, enabling multi-gram scale-up. This specific application is documented in the peer-reviewed literature and represents a rare case where the exact compound (CAS 21054-65-9) is the unambiguous starting material for a published bioactive compound series. Procurement of the ethyl ester—rather than the methyl ester or free acid—ensures fidelity to the reported synthetic protocol and the associated biological activity data.

Physicochemical Property-Guided Selection for Chromatographic Method Development and Analytical Reference Standards

The well-characterized physicochemical property set of ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate—including LogP 2.15, polar surface area 69.9 Ų, molar refractivity 84.24 cm³, melting point 83–85 °C, density 1.28 g/cm³, and boiling point 394.2 °C [1]—makes it suitable as an analytical reference standard for reversed-phase HPLC method development targeting tetrazole-containing small molecules. Its intermediate lipophilicity and moderate PSA place it within the Rule-of-Five compliant chemical space (Lipinski violations: 0) [1], allowing it to serve as a system suitability standard for medicinal chemistry QC workflows. The compound's distinct 2H-tetrazole electronic signature (lower polarity vs. 1H-regioisomers) provides a specific retention time benchmark that can be exploited to verify regioisomeric identity in reaction-monitoring assays.

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